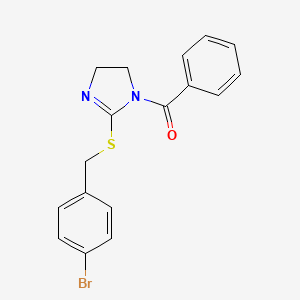

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a methylsulfanyl group, and a dihydroimidazolyl group, making it a subject of interest for its unique chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate. This intermediate is then reacted with 2-phenyl-4,5-dihydroimidazole under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has shown promise in several areas of medicinal chemistry:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. The imidazole ring may interact with histidine residues in enzymes or receptors, potentially inhibiting cancer cell proliferation. For example, derivatives of related compounds have been evaluated against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7) .

- Antimicrobial Properties : The compound's thioether group may enhance its antimicrobial efficacy. Studies on structurally similar compounds have indicated strong activity against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The unique structural features allow for potential interactions with specific enzymes, making it a candidate for further exploration as an enzyme inhibitor .

Research has focused on understanding the pharmacological effects of this compound through various assays:

- In Vitro Assays : Compounds similar to (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone have been subjected to Sulforhodamine B assays to assess their cytotoxicity against cancer cell lines .

- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity and interaction modes of the compound with target proteins, providing insights into its mechanism of action .

Case Study 1: Anticancer Evaluation

A study explored the synthesis of various derivatives based on the imidazole framework. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF7 cells, suggesting significant anticancer potential .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of thiazole derivatives related to this compound. The results demonstrated that these compounds effectively inhibited bacterial growth, showcasing their potential as new antimicrobial agents .

Mecanismo De Acción

The exact mechanism of action of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and dihydroimidazolyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Bromobenzylsulfanyl)-4,5-dihydroimidazol-1-ylmethanone: Similar structure but with a fluorophenyl group.

2-(4-Bromobenzylsulfanyl)-4,5-dihydroimidazol-1-ylmethanone: Contains a trimethoxyphenyl group instead of a phenyl group.

Uniqueness

The uniqueness of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thioether linkage and an imidazole ring, which are known to contribute to various biological activities. The presence of bromine in the benzyl group enhances its reactivity and potential interactions with biological targets. The molecular formula for this compound is C16H16BrN2S, with a molecular weight of approximately 352.09 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor properties of similar imidazole derivatives. For instance, a related compound exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating the potency of these compounds in inducing cell death.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4f | A549 | 3.24 | Induces apoptosis via Bax/Bcl-2 modulation |

| Compound 4g | HeLa | 5.67 | Activates caspase-3 pathway |

| Compound 4h | SGC-7901 | 4.50 | Alters mitochondrial membrane potential |

The biological activity of imidazole derivatives like This compound is often attributed to their ability to modulate apoptotic pathways. Studies indicate that these compounds can:

- Increase pro-apoptotic proteins : For example, they can enhance the expression of Bax while reducing Bcl-2 levels, leading to increased apoptosis in cancer cells.

- Activate caspases : Compounds have been shown to activate caspase enzymes, which play crucial roles in the execution phase of cell apoptosis.

Case Studies

One notable study investigated the effects of a structurally similar compound on HeLa cells. The results demonstrated that treatment with this compound led to significant increases in apoptotic markers and decreased cell viability compared to untreated controls. The study utilized both flow cytometry and Western blot analysis to confirm these findings.

Key Findings:

- Apoptosis Induction : The compound significantly increased the expression levels of cleaved caspase-3.

- Selectivity Index : The selectivity index for normal cells versus tumor cells was notably high, suggesting lower toxicity towards normal cells.

Potential Applications

The unique structural features of This compound suggest potential applications beyond oncology:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Antiviral Properties : Research indicates that imidazole derivatives may inhibit viral replication through interference with viral enzymes.

Propiedades

IUPAC Name |

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h1-9H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQRBPFLLRYFFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.